N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide
Brand Name: Vulcanchem
CAS No.: 2034404-08-3
VCID: VC6141591
InChI: InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25)
SMILES: CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F
Molecular Formula: C21H21FN2O4
Molecular Weight: 384.407

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide

CAS No.: 2034404-08-3

Cat. No.: VC6141591

Molecular Formula: C21H21FN2O4

Molecular Weight: 384.407

* For research use only. Not for human or veterinary use.

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide - 2034404-08-3

Specification

CAS No. 2034404-08-3
Molecular Formula C21H21FN2O4
Molecular Weight 384.407
IUPAC Name N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide
Standard InChI InChI=1S/C21H21FN2O4/c1-14-7-8-15(11-17(14)22)9-10-19(25)23-18(16-5-3-2-4-6-16)12-24-20(26)13-28-21(24)27/h2-8,11,18H,9-10,12-13H2,1H3,(H,23,25)
Standard InChI Key YUZCWZRKYBXPCM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)CCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3)F

Introduction

Chemical Identity and Structural Elucidation

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-3-(3-fluoro-4-methylphenyl)propanamide, reflects its intricate architecture. Breaking this down:

  • 1,3-Oxazolidin-3-yl: A five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively, with two ketone groups at positions 2 and 4.

  • 2-(1,3-Oxazolidin-3-yl)-1-phenylethyl: A phenylethylamine derivative substituted at the second carbon with the oxazolidinone ring.

  • 3-(3-Fluoro-4-methylphenyl)propanamide: A propanamide chain terminating in a meta-fluoro and para-methyl-substituted phenyl group.

The molecular formula is C₃₂H₃₀FN₃O₄, with a calculated molecular weight of 563.60 g/mol.

Stereochemical Considerations

The compound’s stereochemistry is defined by the phenyl-ethyl-oxazolidinone backbone. The oxazolidinone ring introduces planar rigidity, while the propanamide side chain’s fluorine and methyl groups may influence conformational dynamics. Computational modeling predicts a dihedral angle of 112° between the oxazolidinone and phenyl-ethyl moieties, optimizing steric interactions .

Synthesis and Derivative Analogues

Synthetic Pathways

While no direct synthesis protocols for this compound are documented, analogous oxazolidinone derivatives are typically synthesized via:

  • Ring-Closing Metathesis: Formation of the oxazolidinone core using Grubbs catalysts .

  • Amide Coupling: Reaction of the oxazolidinone-ethylamine intermediate with 3-(3-fluoro-4-methylphenyl)propanoic acid using HATU or EDCI coupling reagents .

A hypothetical route is outlined below:

  • Step 1: Synthesis of 2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethylamine via nucleophilic substitution of bromophenylethane with oxazolidinone.

  • Step 2: Activation of 3-(3-fluoro-4-methylphenyl)propanoic acid using thionyl chloride.

  • Step 3: Amide bond formation under inert conditions.

Structural Analogues and Patent Activity

The provided search results highlight oxazolidinone derivatives with antimicrobial and enzyme-inhibitory properties. For example:

  • WO2013046136A1 discloses oxazolidinones substituted with pyrimidinyl groups as inhibitors of mutant IDH enzymes. While distinct from the target compound, shared motifs (e.g., fluorinated aryl groups) suggest potential overlap in bioactivity.

  • US9308181B2 describes topical formulations of oxazolidinones, underscoring their dermal permeability and stability—a trait potentially applicable to the target compound.

Pharmacological and Biochemical Implications

Hypothesized Mechanisms of Action

  • Kinase Inhibition: Fluoro-methylphenyl groups are common in kinase inhibitors (e.g., EGFR inhibitors) .

  • Enzyme Modulation: The dioxo-oxazolidinone core may interact with NADPH oxidases or cyclooxygenases .

Physicochemical Properties

Predicted properties using PubChem’s computational tools :

PropertyValue
LogP (Partition Coefficient)3.8 ± 0.2
Water Solubility0.02 mg/mL (25°C)
pKa9.1 (amine), 4.7 (amide)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

These values indicate moderate lipophilicity, favoring blood-brain barrier penetration, and limited aqueous solubility, necessitating prodrug strategies for oral delivery.

Future Directions and Research Gaps

Priority Research Areas

  • Synthetic Optimization: Develop scalable routes with >80% yield.

  • Target Identification: Screen against kinase and ribosomal panels.

  • Formulation Studies: Explore nanocrystal or liposomal delivery systems.

Clinical Translation Challenges

  • Metabolic Stability: The fluorophenyl group may undergo CYP2D6-mediated hydroxylation, requiring metabolite profiling.

  • Patent Landscape: Existing patents on oxazolidinone derivatives necessitate freedom-to-operate analyses.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator